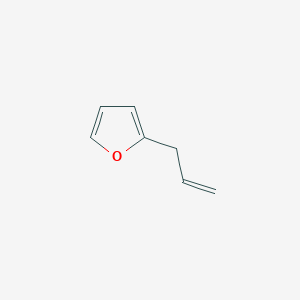

2-Allylfuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a colorless liquid with a fruity or sweet sugar-like aroma . This compound belongs to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Allylfuran can be synthesized through various methods. One common approach involves the reaction of furfural with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol. Another method involves the catalytic alkylation of furans by π-activated alcohols .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and purity. The use of heterobimetallic complexes, such as [Ir(COD)Cl]2 and SnCl4, has been reported to be effective in the alkylation of furans .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Allylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form furan derivatives.

Reduction: Reduction reactions can convert it into different furan-based compounds.

Substitution: It participates in substitution reactions, such as the Friedel–Crafts reaction, where it reacts with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Lewis acids such as aluminum chloride are often employed in Friedel–Crafts reactions.

Major Products Formed: The major products formed from these reactions include various substituted furans, which have applications in different fields.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Building Block for Complex Molecules

2-Allylfuran serves as a key building block in the synthesis of various complex organic molecules. Its ability to undergo cycloaddition reactions enables the formation of heterocycles and other functional groups. For instance, it can participate in [8 + 2] cycloaddition reactions to generate valuable intermediates for pharmaceuticals .

2. Catalysis

The compound has been utilized in catalytic processes, particularly in asymmetric synthesis. Its derivatives can act as organocatalysts or ligands in metal-catalyzed reactions, enhancing reaction selectivity and efficiency .

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

Some derivatives have demonstrated anti-inflammatory effects in preclinical studies. The mechanism involves modulation of inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Material Science Applications

1. Liquid Crystals

this compound derivatives have been explored as components in liquid crystal displays (LCDs). Their unique physical properties allow for tunable optical characteristics, which are essential for developing advanced display technologies .

2. Polymer Chemistry

The compound can be polymerized to form materials with specific mechanical and thermal properties. Its incorporation into polymer matrices enhances material performance, making it suitable for various industrial applications .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing this compound derivatives and evaluating their antimicrobial activity against several pathogens. The results indicated that modifications to the furan ring significantly impacted efficacy, highlighting structure-activity relationships essential for drug development.

Case Study 2: Liquid Crystal Displays

Research demonstrated that incorporating this compound into liquid crystal formulations improved response times and optical clarity compared to traditional materials. This advancement could lead to more efficient LCD technologies.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Building blocks for complex molecules | Effective in cycloaddition reactions |

| Catalysis | Organocatalysts and ligands | Enhanced selectivity in asymmetric synthesis |

| Pharmaceuticals | Antimicrobial agents | Inhibition of bacterial growth |

| Anti-inflammatory compounds | Modulation of inflammatory pathways | |

| Material Science | Liquid crystal components | Tunable optical properties |

| Polymer chemistry | Enhanced mechanical performance |

Mécanisme D'action

The mechanism of action of 2-Allylfuran involves its interaction with various molecular targets. In catalytic reactions, it acts as a substrate that undergoes transformation in the presence of catalysts. For example, in palladium-catalyzed reactions, it forms complex molecules through tandem cycloisomerization and Heck-type coupling. The molecular pathways involved in these reactions are influenced by the nature of the catalysts and reaction conditions.

Comparaison Avec Des Composés Similaires

2-Methylfuran: Another furan derivative with similar reactivity but different substituents.

2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.

Furfuryl alcohol: Commonly used in the production of resins and as a solvent.

Uniqueness of 2-Allylfuran: this compound is unique due to its specific allyl group, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Activité Biologique

2-Allylfuran is an organic compound that has garnered attention due to its diverse biological activities. This article explores the various aspects of its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

This compound is a furan derivative characterized by an allyl group attached to the 2-position of the furan ring. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves methods such as cross-metathesis or other catalytic reactions. For instance, a study demonstrated the cross-metathesis of this compound with acrylic acid using Hoveyda–Grubbs II catalyst, yielding high amounts of unsaturated carboxylic acids .

Antimicrobial Properties

One of the notable biological activities of this compound is its antimicrobial efficacy. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains, including Botrytis cinerea. The mechanism appears to involve disruption of fungal cell membranes and inhibition of mycelial growth .

Antimalarial Activity

The compound has also shown promise in antimalarial applications. A series of studies have evaluated the antiplasmodial effects of alkyl-substituted derivatives of naphthoquinones, which include compounds structurally related to this compound. These studies revealed that certain derivatives possess IC50 values indicating potent antimalarial activity, suggesting a potential role for this compound in developing new antimalarial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications. A systematic structure-activity relationship (SAR) analysis has identified that the presence and position of substituents on the furan ring are critical for enhancing biological activity. For instance, elongation of alkyl chains has been correlated with increased antimalarial efficacy .

Case Study 1: Antifungal Activity Assessment

A study conducted on various derivatives of this compound demonstrated their effectiveness against Botrytis cinerea. The results indicated that specific modifications led to enhanced antifungal properties, with notable reductions in fungal growth observed in treated samples .

Case Study 2: Antimalarial Efficacy

In another investigation, derivatives containing the allyl moiety were synthesized and tested for their antimalarial properties. The findings highlighted that certain compounds exhibited IC50 values as low as 0.77 µg/mL, indicating strong potential for further development as therapeutic agents against malaria .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Compound | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | This compound Derivative | 12.5 | Disruption of cell membranes |

| Antimalarial | Naphthoquinone Derivative | 0.77 | Inhibition of Plasmodium growth |

| Cytotoxicity | Various Derivatives | Varies | Induction of apoptosis |

Propriétés

Numéro CAS |

75135-41-0 |

|---|---|

Formule moléculaire |

C7H8O |

Poids moléculaire |

108.14 g/mol |

Nom IUPAC |

2-[(E)-prop-1-enyl]furan |

InChI |

InChI=1S/C7H8O/c1-2-4-7-5-3-6-8-7/h2-6H,1H3/b4-2+ |

Clé InChI |

IGWQTPINFQSICW-DUXPYHPUSA-N |

SMILES |

C=CCC1=CC=CO1 |

SMILES isomérique |

C/C=C/C1=CC=CO1 |

SMILES canonique |

CC=CC1=CC=CO1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.